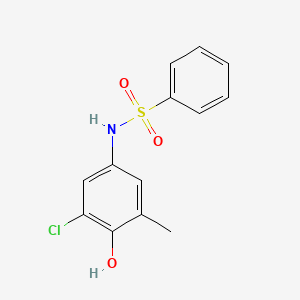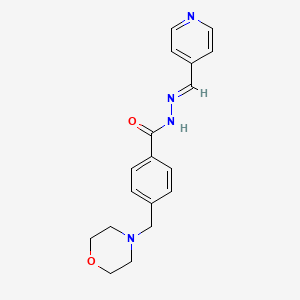
N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide, also known as CHM-1, is a chemical compound that has been widely studied for its potential therapeutic applications. CHM-1 belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties. However, CHM-1 has unique properties that make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
科学的研究の応用
Herbicide Selectivity and Metabolism
Benzenesulfonamide derivatives have been identified as key components in the selectivity of herbicides such as chlorsulfuron. The selectivity is attributed to the ability of certain crops to metabolize the herbicide into inactive products, a process that involves hydroxylation and conjugation with carbohydrate moieties. This metabolism pathway is crucial for the development of selective herbicides for agricultural applications, ensuring crop safety while effectively controlling weed populations (Sweetser, Schow, & Hutchison, 1982).
Anticancer and Enzyme Inhibition
Research on benzenesulfonamide derivatives has revealed their potential in the development of anticancer agents. For instance, certain compounds have demonstrated significant cytotoxic activities and selectivity, indicating their potential as lead compounds for novel anticancer therapies. This includes the inhibition of carbonic anhydrase (CA) enzymes, particularly hCA IX and XII, which are involved in cancer cell proliferation and survival. The selective inhibition of these enzymes by benzenesulfonamide derivatives suggests a promising approach for targeted cancer therapies (Gul et al., 2016).
Neurological and Cognitive Enhancements
Some benzenesulfonamide compounds have been identified as potent and selective antagonists of specific receptors, demonstrating cognitive enhancing properties in various animal models. For example, SB-399885 has been shown to improve cognitive functions in aged rats, suggesting its potential for treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Photodynamic Therapy for Cancer
The development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, crucial for the effectiveness of PDT. The ability of these compounds to generate singlet oxygen upon light activation makes them promising candidates for non-invasive cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Progesterone Receptor Antagonists
Research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives has led to the identification of novel nonsteroidal progesterone receptor (PR) antagonists. These compounds have shown promise in the treatment of diseases like uterine leiomyoma, endometriosis, and breast cancer, highlighting the therapeutic potential of benzenesulfonamide derivatives in modulating hormone receptors for various clinical applications (Yamada et al., 2016).
特性
IUPAC Name |
N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-7-10(8-12(14)13(9)16)15-19(17,18)11-5-3-2-4-6-11/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOZNEYSBSEPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)
![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)
![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)
